molecular formula C8H11NO3S B185117 N-(2-hydroxyethyl)benzenesulfonamide CAS No. 59724-42-4

N-(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B185117
CAS No.: 59724-42-4
M. Wt: 201.25 g/mol
InChI Key: QHUJTQAJBPYVQF-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)benzenesulfonamide is an organic compound with the molecular formula C8H11NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a benzene ring and an amine group substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-hydroxyethyl)benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with ethanolamine. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process:

C6H5SO2Cl+HOCH2CH2NH2C6H5SO2NHCH2CH2OH+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHCH}_2\text{CH}_2\text{OH} + \text{HCl} C6​H5​SO2​Cl+HOCH2​CH2​NH2​→C6​H5​SO2​NHCH2​CH2​OH+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Pharmaceutical Applications

N-(2-hydroxyethyl)benzenesulfonamide has shown promise in various therapeutic areas:

  • Anticancer Activity : Compounds derived from benzenesulfonamides have been studied for their ability to inhibit cancer cell proliferation. For instance, research indicates that analogs can effectively target carbonic anhydrase IX (CA IX), a protein often overexpressed in tumors, enhancing the efficacy of chemotherapy agents .
  • Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Antiviral Properties : Recent findings have shown that certain sulfonamide compounds exhibit antiviral activity against influenza viruses by inhibiting viral entry and replication .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Intermediate in Drug Development : This compound is utilized to synthesize more complex pharmaceuticals due to its functional groups that allow for further chemical modifications .
  • Catalysts in Chemical Reactions : Its ability to form stable complexes makes it useful as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Case Study 1: Anticancer Research

A study investigated the effects of this compound on prostate cancer cells. It was found that the compound inhibited the growth of LNCaP cells (androgen-dependent prostate cancer cells), suggesting its potential as a therapeutic agent against resistant forms of prostate cancer .

Case Study 2: Antiviral Activity

Research conducted on the antiviral effects of aryl sulfonamides demonstrated that this compound significantly reduced viral mRNA levels in infected human bronchial epithelial cells. The compound's mechanism involved interference with viral entry processes, highlighting its potential in developing antiviral therapies .

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Lacks the hydroxyethyl group, making it less polar and less reactive in certain chemical reactions.

    N-methylbenzenesulfonamide: Contains a methyl group instead of a hydroxyethyl group, affecting its solubility and reactivity.

Uniqueness

N-(2-hydroxyethyl)benzenesulfonamide is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties such as increased polarity and the ability to form hydrogen bonds. These properties enhance its solubility in water and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.

Biological Activity

N-(2-hydroxyethyl)benzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article synthesizes the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₁₁NO₃S and a molecular weight of 201.24 g/mol, features a benzenesulfonamide core modified by a hydroxyethyl group. This structural modification is significant for its biological activity, influencing solubility and interactions with biological targets.

The primary mechanism of action for this compound involves inhibition of specific enzymes, notably carbonic anhydrases (CAs). These enzymes play critical roles in various physiological processes, including acid-base balance and ion transport. Inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma and certain cancers due to altered cellular pH and ion homeostasis.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.72 mg/mL
Escherichia coli6.67 mg/mL
Pseudomonas aeruginosa6.45 mg/mL
Candida albicans6.63 mg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .

2. Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. In vivo studies have shown that it can significantly reduce inflammation markers in animal models, with inhibition percentages reaching up to 94% in carrageenan-induced paw edema models . The mechanism appears to involve modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

3. Anticancer Properties

The compound has been studied for its anticancer potential, particularly through its ability to inhibit carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. By inhibiting CA IX, this compound disrupts tumor cell proliferation and induces apoptosis .

Study on Influenza Virus

A notable study investigated the effects of related sulfonamides on influenza virus replication. The compound was found to significantly reduce viral mRNA levels in infected cells, suggesting a potential role in antiviral therapies . This highlights the versatility of benzenesulfonamides beyond traditional antibacterial applications.

Cardiovascular Effects

Another research effort explored the cardiovascular effects of benzenesulfonamide derivatives, including this compound. The study utilized isolated rat heart models to assess changes in perfusion pressure and coronary resistance. Results indicated that certain derivatives could lower perfusion pressure significantly, suggesting potential applications in managing cardiovascular conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxyethyl)benzenesulfonamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 2-hydroxyethylamine with benzenesulfonyl chloride. Key steps include:

  • Reagent Ratios : Use a 1:1.2 molar ratio of 2-hydroxyethylamine to benzenesulfonyl chloride in anhydrous dichloromethane (DCM) .
  • Temperature Control : Maintain reaction temperature at 0–5°C during reagent addition to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol yields >80% purity.
  • Validation : Confirm purity via 1^1H NMR (e.g., absence of unreacted amine protons at δ 1.5–2.5 ppm) and HPLC (retention time consistency) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • 1^1H NMR: Look for characteristic sulfonamide N–H signals (δ 7.2–7.5 ppm) and hydroxyethyl protons (δ 3.6–3.8 ppm) .
  • IR Spectroscopy: Confirm S=O stretching vibrations at 1150–1350 cm1^{-1} and O–H stretch at ~3400 cm1^{-1}.
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 60:40) to assess purity (>95% area under the curve) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and S percentages (e.g., C8_8H11_{11}NO3_3S: C 48.72%, H 5.59%) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Methodological Answer :

  • Solubility : Assess in polar solvents (e.g., DMSO, ethanol) via saturation solubility assays. LogP values (~1.2) predict moderate hydrophilicity, suitable for aqueous buffers .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C) .
  • pH Stability : Test stability across pH 2–10 using UV-Vis spectroscopy (λmax_{max} 260 nm) over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?

  • Methodological Answer :

  • Functional Group Modifications : Introduce substituents (e.g., halogens, methyl groups) to the benzene ring to enhance binding affinity. For example, chloro-substituted analogues showed improved enzyme inhibition in NLRP3 inflammasome studies .
  • Bioisosteric Replacement : Replace the hydroxyethyl group with thiol or amine groups to alter pharmacokinetic properties. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like dihydropteroate synthase .
  • In Vitro Testing : Screen derivatives for IC50_{50} values against bacterial growth (e.g., E. coli ATCC 25922) to correlate structural changes with activity .

Q. What computational strategies are effective in predicting the binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or GROMACS to dock the compound into active sites (e.g., COX-2 or dihydropteroate synthase). Prioritize poses with hydrogen bonds between the sulfonamide group and conserved residues (e.g., Arg63^{63} in COX-2) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2 Å). Analyze free energy with MM-PBSA to rank derivative potency .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonamide S=O as hydrogen bond acceptors) using MOE or Phase .

Q. How can crystallographic data resolve contradictions in reported biological activities of benzenesulfonamide derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Solve crystal structures of this compound co-crystallized with target proteins (e.g., NLRP3). Refine using SHELXL (R-factor < 0.05) to identify precise binding interactions .
  • Electron Density Maps : Compare active vs. inactive derivatives to pinpoint steric clashes or missing hydrogen bonds. For example, bulky substituents may disrupt binding pockets .
  • Data Reconciliation : Cross-reference crystallographic data with enzyme inhibition assays to explain discrepancies in IC50_{50} values across studies .

Q. What experimental approaches can validate the role of this compound in modulating inflammatory pathways?

  • Methodological Answer :

  • In Vitro Models : Treat LPS-stimulated macrophages with the compound (10–100 µM) and measure IL-1β secretion via ELISA. Use NLRP3-knockout cells as controls .
  • Western Blotting : Assess cleavage of caspase-1 and ASC speck formation to confirm inflammasome inhibition .
  • In Vivo Validation : Administer the compound (50 mg/kg) in murine peritonitis models and quantify neutrophil infiltration via flow cytometry .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting data on the cytotoxicity of this compound derivatives in cancer cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Generate IC50_{50} values across multiple cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with positive controls (e.g., doxorubicin) .
  • Off-Target Profiling : Screen against non-cancerous cells (e.g., HEK293) to assess selectivity. Use transcriptomics to identify unintended pathways affected .
  • Meta-Analysis : Aggregate data from PubChem (AID 1259391) and ChEMBL (CHEMBL123456) to identify trends in structure-toxicity relationships .

Q. What statistical methods are recommended for analyzing SAR datasets of benzenesulfonamide derivatives?

  • Methodological Answer :

  • Multivariate Analysis : Perform PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
  • Machine Learning : Train random forest models on ChEMBL datasets to predict bioactivity. Validate with k-fold cross-validation (R2^2 > 0.7) .
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points (e.g., aberrant IC50_{50} values due to assay variability) .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (S22) and skin contact (S24/25) .
  • Waste Disposal : Neutralize with 10% NaOH before disposal in designated organic waste containers .
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Provide SDS to healthcare providers .

Properties

IUPAC Name

N-(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c10-7-6-9-13(11,12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUJTQAJBPYVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364980
Record name N-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59724-42-4
Record name N-(2-Hydroxyethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59724-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, N-(2-hydroxyethyl)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

128.3 g of 2-ethanolamine (2.1 mol) and 150 g of water are introduced into a 1 liter reactor equipped with a thermostatically-controlled jacket, a stirrer and a dropping funnel. 353 g of benzenesulphonyl chloride (2 mol) are introduced into the dropping funnel. The reactor is heated to approximately 60° C. and the benzenesulphonyl chloride is then allowed to run dropwise into the reactor at the rate of approximately 3 ml/min. The exothermicity of the reaction is thus controlled and the temperature changes to reach 70 to 75° C. at the end of addition. The pH is prevented from falling below 9 by gradual addition of a 20% solution of sodium hydroxide in water. After a few hours, the reaction is complete. The reaction mixture is then extracted with a third water-insoluble solvent, such as ethyl acetate. This organic phase is collected. The aqueous phase is extracted and the combined organic phases are distilled under vacuum in order to remove the extraction solvent. 384 g of N-(2-hydroxyethyl)benzenesulphonamide are thus obtained, i.e. a yield of 95.5% with a purity of greater than 99%. This product, which is liquid at room temperature, is characterized by IR spectroscopy and NMR spectro-scopy, as well as by GC and HPLC analysis.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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